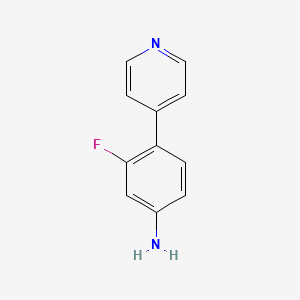
4-(4-Pyridyl)-3-fluoroaniline
Vue d'ensemble
Description
4-(4-Pyridyl)-3-fluoroaniline, also known as PFA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. PFA is a heterocyclic aromatic amine that contains a fluorine atom and a pyridine ring, making it a valuable building block for the synthesis of various organic compounds.
Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
4-(4-Pyridyl)-3-fluoroaniline is an important intermediate in the synthesis of various biologically active compounds. For instance, it is used in the production of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which has potential applications in medicinal chemistry (Wang et al., 2016).
Photophysical Properties and Metal-Ion Recognition
Research shows that compounds containing this compound demonstrate notable photophysical properties. These compounds, such as those based on 1-(2-pyridyl)-4-styrylpyrazoles, exhibit strong blue-light emission due to intramolecular charge transfer (ICT) phenomena and can be used in metal ion sensing, particularly for recognizing Hg2+ ions (Orrego-Hernández et al., 2019).
Bioactivation and Reactive Metabolite Formation
This compound is also a subject of study in metabolism and bioactivation, particularly in the formation of reactive benzoquinoneimines, which are important in understanding drug metabolism and toxicity (Rietjens & Vervoort, 1991).
Synthesis and Characterization in Chemical Intermediates
This compound is utilized in the synthesis of a range of chemical intermediates. For example, its derivatives, such as 5-aryl-2,2′-bipyridines, have been synthesized and their reactivity and photophysical properties have been studied to understand the effects of fluorine atoms in these molecules (Kopchuk et al., 2020).
Corrosion Inhibition
Research indicates that derivatives of this compound, such as aryl diazonium salts, are effective in inhibiting copper corrosion. This has implications for materials science, especially in the development of protective coatings for metals (Chira et al., 2017).
Fluorescent Sensors and AIE Properties
Derivatives of this compound have been used in the development of fluorescent sensors. These sensors exhibit aggregation-induced emission (AIE) properties and are employed for detecting metal ions like Fe(III), indicating their potential in environmental monitoring and analytical chemistry (Wang et al., 2016).
Propriétés
IUPAC Name |
3-fluoro-4-pyridin-4-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-11-7-9(13)1-2-10(11)8-3-5-14-6-4-8/h1-7H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXRITODSSOLON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




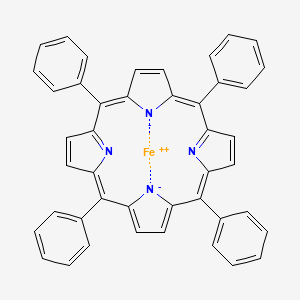
![8-({[(Tert-butoxy)carbonyl]amino}methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B3245110.png)
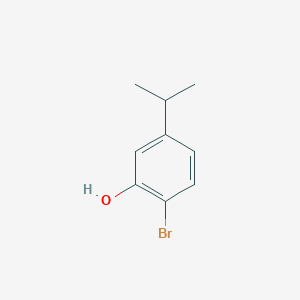
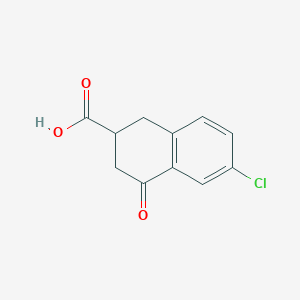
![[2-(4-Methoxyphenoxy)phenyl]amine hydrochloride](/img/structure/B3245128.png)
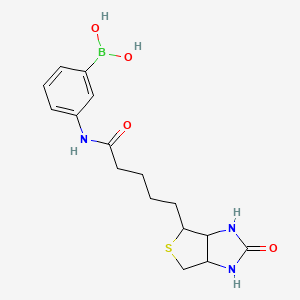
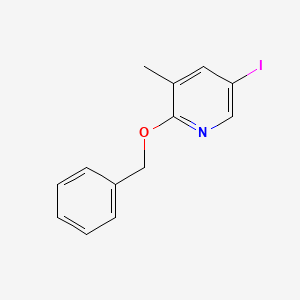
![4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,3-difluorooxolan-2-one](/img/structure/B3245139.png)

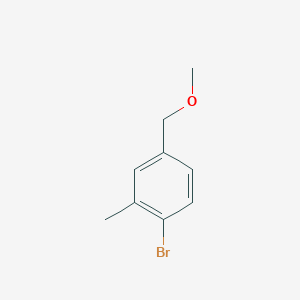
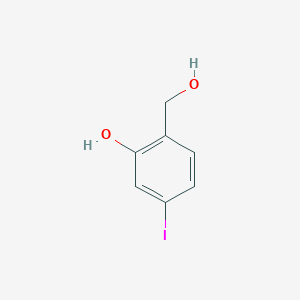
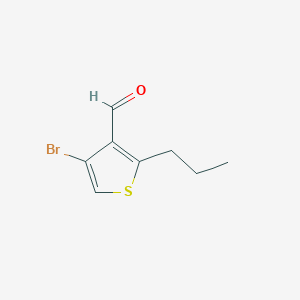
![2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol](/img/structure/B3245188.png)